Hydroprotopine

Descripción general

Descripción

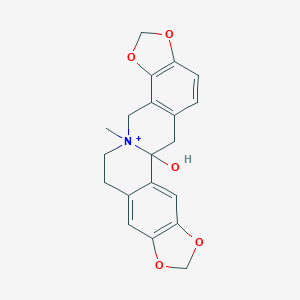

Hydroprotopine (C₂₀H₁₉NO₅, CAS: 128397-41-1) is an isoquinoline alkaloid isolated from plants such as Corydalis humosa Migo (Papaveraceae) and Hypecoum leptocarpum . Structurally, it features two methylenedioxy groups (δ 100.6 and 101.0 in ¹³C-NMR), a carbonyl group (δ 194.6), and a methyl group (δ 41.0), as confirmed by NMR and HMBC spectroscopy . Pharmacologically, this compound exhibits:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La hidropotopina se puede sintetizar a través de varias reacciones químicas que involucran compuestos precursores. Las rutas sintéticas suelen implicar el uso de reactivos y catalizadores específicos para facilitar la formación del producto deseado. Las rutas sintéticas detalladas y las condiciones de reacción para la hidropotopina no están disponibles de forma fácil en el dominio público.

Métodos de Producción Industrial

La producción industrial de hidropotopina implica la extracción y purificación del compuesto de fuentes naturales, como la planta Hypecoum leptocarpum. El proceso de extracción suele incluir extracción con disolventes, seguida de técnicas cromatográficas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

La hidropotopina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La hidropotopina se puede oxidar para formar diferentes productos de oxidación.

Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: La hidropotopina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.

Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

Catalizadores: Se pueden usar varios catalizadores para facilitar las reacciones, dependiendo del tipo específico de reacción.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación de la hidropotopina puede producir diferentes productos de oxidación, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

La hidropotopina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en diversos estudios químicos y técnicas analíticas.

Industria: La hidropotopina se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción de la hidropotopina implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la expresión de la sintasa de ácidos grasos, que está asociada con sus efectos citotóxicos sobre las células cancerosas . Se cree que los efectos terapéuticos del compuesto en el tratamiento de la enfermedad coronaria y la angina de pecho están relacionados con su capacidad para modular las funciones cardiovasculares .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Alkaloids

Structural and Molecular Comparisons

| Compound | Molecular Formula | Key Structural Features | Natural Sources |

|---|---|---|---|

| Hydroprotopine | C₂₀H₁₉NO₅ | Two methylenedioxy groups, reduced carbonyl | C. humosa, H. leptocarpum |

| Protopine | C₂₀H₁₉NO₅ | Carbonyl group, methylenedioxy groups | C. humosa, H. lactiflorum |

| Hunnemanine (9) | C₁₉H₁₇NO₄ | Single benzene ring, N-methyl substitution | H. procumbens, H. ponticum |

| (S)-N-Methylcanadine (16) | C₂₁H₂₁NO₄ | Quaternary nitrogen, methoxy groups | H. ponticum |

| Berberine | C₂₀H₁₈NO₄⁺ | Isoquinoline backbone, positive charge | Berberis spp., Coptis chinensis |

Key Structural Differences :

- This compound differs from protopine by the reduction of its carbonyl group (C-14), enhancing its lipophilicity .

Pharmacological Activity Comparison

Notable Findings:

- This compound’s specificity for breast cancer cells contrasts with berberine’s broad anticancer activity .

- Protopine’s anti-inflammatory efficacy in kidney injury models suggests shared mechanisms with this compound, though the latter’s cardiovascular focus is unique .

Research and Commercial Availability

- This compound : Available as a reference standard (e.g., ChemFaces, 10 mM DMSO solution, $35.9/1 mL) for pharmacological studies .

- Protopine : Widely studied, with extensive data on its isolation and bioactivity .

- Berberine : Clinically utilized for diabetes and infections, supported by robust clinical trials .

Actividad Biológica

Hydroprotopine is an alkaloid derived from Hypecoum leptocarpum, which has garnered attention for its potential therapeutic properties. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is part of a larger class of compounds known as isoquinoline alkaloids, which are known for various pharmacological effects.

1. Cytotoxicity Against Cancer Cells

This compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicate that it induces cytotoxic effects on breast cancer cells, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

2. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation .

3. Antioxidant Properties

This compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Apoptosis : this compound has been shown to inhibit apoptosis in certain cell types, thereby promoting cell survival under stress conditions.

- Regulation of Inflammatory Pathways : It modulates key signaling pathways involved in inflammation, such as the NF-κB pathway, which plays a pivotal role in the expression of inflammatory genes.

- Antioxidant Defense : this compound enhances the body’s antioxidant defenses by upregulating endogenous antioxidant enzymes.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis markers.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

Case Study 2: Anti-inflammatory Effects

Another research study focused on the anti-inflammatory effects of this compound in a mouse model of acute kidney injury (AKI). The results demonstrated that treatment with this compound significantly reduced levels of inflammatory cytokines and improved renal function markers.

| Treatment Group | BUN (mg/dL) | Scr (mg/dL) | Inflammatory Cytokines (pg/mL) |

|---|---|---|---|

| Control | 45 | 1.5 | TNF-α: 200 |

| This compound Low | 35 | 1.2 | TNF-α: 150 |

| This compound High | 25 | 0.9 | TNF-α: 100 |

Propiedades

IUPAC Name |

13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO5/c1-21-5-4-12-6-17-18(25-10-24-17)7-15(12)20(21,22)8-13-2-3-16-19(14(13)9-21)26-11-23-16/h2-3,6-7,22H,4-5,8-11H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMZXQWCICMUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC4=C(C=C3C1(CC5=C(C2)C6=C(C=C5)OCO6)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.